

assessing the cardiovascular safety of ALG-055009 versus competitors

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Compound of Interest						
Compound Name:	ALG-055009					
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Cardiovascular Safety Profile of ALG-055009: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiovascular safety profile of **ALG-055009** against its key competitors in the thyroid hormone receptor beta (THR-β) agonist class: resmetirom, VK2809, and TERN-501. The information is based on publicly available preclinical and clinical data.

All four agents are selective THR- β agonists designed to minimize cardiovascular adverse effects by avoiding significant activation of the THR- α receptor, which is associated with cardiac effects such as increased heart rate.[1] The available data suggests that all four compounds have a favorable cardiovascular safety profile, with beneficial effects on atherogenic lipids.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cardiovascular safety and related lipid profiles of **ALG-055009** and its competitors.

Table 1: Clinical Cardiovascular Safety Overview



Parameter	ALG-055009 (HERALD Trial)	Resmetirom (MAESTRO- NASH Trial)	VK2809 (VOYAGE Study)	TERN-501 (DUET Trial)
Serious Adverse Events (Cardiovascular)	No serious adverse events reported.[2]	The incidence of serious adverse events was similar across treatment and placebo groups.	No serious adverse events reported in completed studies.[4]	No drug-related cardiovascular adverse events observed.[5]
Blood Pressure	No clinically meaningful findings in vital signs observed.	No significant changes in blood pressure.	Changes in blood pressure were similar among patients receiving VK2809 as compared to placebo.[6][7]	No differences between TERN- 501 dose groups and placebo in change from baseline in blood pressure.[8]
Heart Rate	No clinically meaningful findings in vital signs observed.	No significant changes in heart rate.[9]	Changes in heart rate were similar among patients receiving VK2809 as compared to placebo.[6][7]	No differences between TERN- 501 dose groups and placebo in change from baseline in heart rate.[8]
ECG Findings	No clinically concerning abnormal ECG findings.[10]	Not explicitly detailed in the provided search results.	Not explicitly detailed in the provided search results.	No clinically significant changes in electrocardiogra ms.[11]
QTc Interval	No trends for QTcF prolongation were observed across dose	Not explicitly detailed in the provided search results.	Not explicitly detailed in the provided search results.	Mean corrected QT intervals were stable during the



levels. No treatment period.
subject [11]
experienced a
QTcF >500 ms or
a change from
baseline >60 ms.

Table 2: Effects on Atherogenic Lipids

Lipid Parameter	ALG-055009 (HERALD Trial)	Resmetirom (MAESTRO- NASH Trial)	VK2809 (VOYAGE Study)	TERN-501 (Phase 1 Trial)
LDL-C Reduction	Statistically significant reductions observed.[12]	Reduced LDL-C levels by 13.6% (80 mg) and 16.3% (100 mg) at week 24.[13]	Placebo-adjusted reductions ranging from 20% to 25% at 52 weeks.[14]	Maximum mean decreases of -22% to -27% across different doses.
Triglyceride Reduction	Reductions observed.[12]	Decreased triglycerides by 21%.[15]	Statistically significant reductions observed.[16]	Statistically significant improvements observed.[17]
Lipoprotein(a) [Lp(a)] Reduction	Statistically significant reductions observed.[12]	Decreased Lp(a) by 30%.[15]	Statistically significant reductions observed.[16]	Not explicitly detailed in the provided search results.
Apolipoprotein B (ApoB) Reduction	Statistically significant reductions observed.[12]	Decreased ApoB by 20%.[15]	Statistically significant reductions observed.[16]	Significant and dose-dependent reductions observed.

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are outlined in their respective ClinicalTrials.gov entries. The following provides a summary of the cardiovascular safety



monitoring methodologies based on these records and other available information.

Cardiovascular Safety Monitoring in Clinical Trials

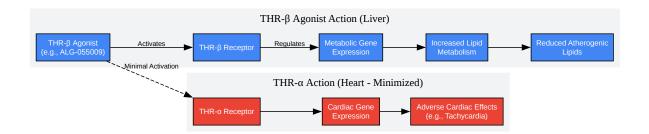
The clinical trials for **ALG-055009** (HERALD, NCT06342947), resmetirom (MAESTRO-NASH, NCT03900429), VK2809 (VOYAGE, NCT04173065), and TERN-501 (DUET, NCT05415722) employed standard safety monitoring protocols that included the assessment of cardiovascular parameters.[3][10][18][19]

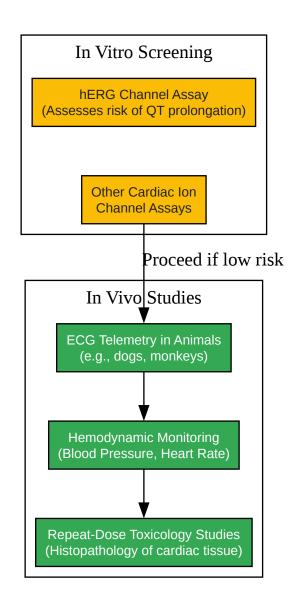
- Vital Signs: Blood pressure and heart rate were monitored at regular intervals throughout the studies.[6][8]
- Electrocardiograms (ECGs): 12-lead ECGs were performed at baseline and at specified time
 points during the trials to monitor for any changes in cardiac electrical activity, including heart
 rate, PR interval, QRS duration, and QTc interval.[10][11] Exclusion criteria for these trials
 often included clinically significant abnormal ECGs at screening.[10]
- Adverse Event Monitoring: All adverse events, including cardiovascular events, were recorded and assessed for their severity and potential relationship to the study drug.[2][4][5]
 [20]

Signaling Pathways and Experimental Workflows THR-β Signaling Pathway and Cardiovascular Safety

The therapeutic rationale for selective THR- β agonists lies in their ability to preferentially activate the thyroid hormone receptor beta, which is predominantly expressed in the liver, while having minimal activity on the thyroid hormone receptor alpha (THR- α), which is highly expressed in the heart and other tissues. Activation of THR- α is associated with adverse cardiovascular effects such as tachycardia.[1] By selectively targeting THR- β , these drugs aim to achieve the desired metabolic benefits, including the reduction of atherogenic lipids, without inducing cardiac side effects.







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